molecular formula C13H10N2O3S B14120924 N'-[(Z)-thiophen-2-ylmethylidene]-1,3-benzodioxole-5-carbohydrazide

N'-[(Z)-thiophen-2-ylmethylidene]-1,3-benzodioxole-5-carbohydrazide

Cat. No.: B14120924
M. Wt: 274.30 g/mol
InChI Key: YMOJHAPRGAZUPL-AUWJEWJLSA-N
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Description

N’-[(1E)-(thiophen-2-yl)methylidene]-2H-1,3-benzodioxole-5-carbohydrazide is an organic compound with the molecular formula C13H11N2O3S It is a hydrazone derivative, characterized by the presence of a thiophene ring and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-(thiophen-2-yl)methylidene]-2H-1,3-benzodioxole-5-carbohydrazide typically involves the condensation reaction between thiophene-2-carbaldehyde and 2H-1,3-benzodioxole-5-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-(thiophen-2-yl)methylidene]-2H-1,3-benzodioxole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone linkage.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Formation of oxides or other oxygenated derivatives.

    Reduction: Formation of reduced hydrazone derivatives.

    Substitution: Formation of substituted hydrazone derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N’-[(1E)-(thiophen-2-yl)methylidene]-2H-1,3-benzodioxole-5-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, leading to anti-inflammatory effects .

Comparison with Similar Compounds

N’-[(1E)-(thiophen-2-yl)methylidene]-2H-1,3-benzodioxole-5-carbohydrazide can be compared with other hydrazone derivatives, such as:

These compounds share similar structural features but differ in their specific functional groups, which can influence their chemical reactivity and biological activity.

Properties

Molecular Formula

C13H10N2O3S

Molecular Weight

274.30 g/mol

IUPAC Name

N-[(Z)-thiophen-2-ylmethylideneamino]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C13H10N2O3S/c16-13(15-14-7-10-2-1-5-19-10)9-3-4-11-12(6-9)18-8-17-11/h1-7H,8H2,(H,15,16)/b14-7-

InChI Key

YMOJHAPRGAZUPL-AUWJEWJLSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)N/N=C\C3=CC=CS3

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NN=CC3=CC=CS3

Origin of Product

United States

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